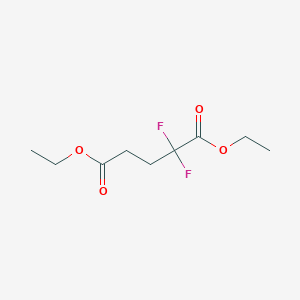

Diethyl 2,2-difluoropentanedioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2,2-difluoropentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O4/c1-3-14-7(12)5-6-9(10,11)8(13)15-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPKMLFMDHSTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00607391 | |

| Record name | Diethyl 2,2-difluoropentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428-97-7 | |

| Record name | Diethyl 2,2-difluoropentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Characteristics and Applications of Diethyl 2,2-difluoropentanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 2,2-difluoropentanedioate, a fluorinated organic compound of increasing interest in the scientific community. This document outlines its chemical properties, synthesis, and potential applications, with a particular focus on its relevance to drug discovery and development. All quantitative data is presented in clear, structured tables, and detailed experimental protocols are provided for key methodologies.

Core Chemical and Physical Properties

This compound, with a CAS Number of 428-97-7, is a diester with the molecular formula C9H14F2O4.[1][2] Its molecular weight is approximately 224.2 g/mol .[2] The introduction of two fluorine atoms at the C2 position significantly influences the compound's electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 428-97-7 | [1][2] |

| Molecular Formula | C9H14F2O4 | [1][2] |

| Molecular Weight | 224.2 g/mol | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the difluorination of a suitable precursor. A general experimental workflow for its synthesis is outlined below.

General Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Difluorination of Diethyl Pentanedioate

Materials:

-

Diethyl pentanedioate

-

Electrophilic difluorinating agent (e.g., Selectfluor®)

-

Anhydrous solvent (e.g., acetonitrile)

-

Inert gas (e.g., nitrogen or argon)

-

Stirring apparatus

-

Reaction vessel

-

Purification setup (e.g., column chromatography)

Procedure:

-

Dissolve Diethyl pentanedioate in an anhydrous solvent within the reaction vessel under an inert atmosphere.

-

Slowly add the electrophilic difluorinating agent to the solution while maintaining a controlled temperature.

-

Allow the reaction to proceed with stirring for a specified duration, monitoring its progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by adding a suitable quenching agent.

-

Perform an aqueous work-up to remove inorganic byproducts.

-

Extract the crude product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography to yield pure this compound.

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in the synthesis of more complex, biologically active molecules. The gem-difluoro group can act as a bioisostere for a carbonyl group or other functional groups, potentially improving the metabolic stability and pharmacokinetic profile of a drug candidate.

Potential Signaling Pathway Interactions

While specific signaling pathway interactions for this compound itself are not extensively documented, its derivatives are often designed to target specific enzymes or receptors. The logical relationship for its application in inhibitor design is depicted below.

References

Diethyl 2,2-difluoropentanedioate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-difluoropentanedioate, also known as diethyl 2,2-difluoroglutarate, is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of the gem-difluoro group can significantly alter the physicochemical and biological properties of a molecule, making it a point of interest for designing novel compounds with enhanced metabolic stability, binding affinity, or other desirable characteristics. This technical guide provides a summary of the currently available chemical and physical properties of this compound, along with a detailed experimental protocol for its synthesis.

Core Chemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below. It is important to note that some of these properties are predicted and have not been experimentally verified in available literature.

| Property | Value | Source |

| CAS Number | 428-97-7 | [1][2][3] |

| Molecular Formula | C₉H₁₄F₂O₄ | [1][3] |

| Molecular Weight | 224.2 g/mol | [1] |

| Boiling Point | 127-128 °C at 28 Torr | [1] |

| Density (Predicted) | 1.149 ± 0.06 g/cm³ | [1] |

| Storage Temperature | 2-8 °C | [1] |

| Melting Point | Data not available | |

| Refractive Index | Data not available | |

| Solubility | Data not available |

Synthesis

A common synthetic route to this compound involves the copper-catalyzed reaction of ethyl bromodifluoroacetate with ethyl acrylate.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Ethyl bromodifluoroacetate

-

Ethyl acrylate

-

Copper powder

-

Tetrahydrofuran (THF)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Acetic acid

-

10% aqueous ammonium chloride solution

-

Methyl tert-butyl ether (MTBE)

-

Diatomaceous earth

Procedure:

-

To a reaction vessel, add copper powder (700 mg) and tetrahydrofuran (5.8 mL).

-

Stir the mixture at 50 °C.

-

Sequentially add ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and acetic acid (0.27 g) to the reaction vessel.

-

Maintain the reaction at 50 °C for 30 minutes.

-

After the reaction is complete, add a 10% aqueous ammonium chloride solution to the reaction mixture.

-

Filter the mixture through a pad of diatomaceous earth to remove the copper residue.

-

Extract the filtrate with methyl tert-butyl ether.

-

The combined organic extracts contain the desired product, this compound. A reported yield for this procedure is 97.4%.[1]

Alternative Procedure:

An alternative method involves the substitution of acetic acid with water (0.10 g), which has been reported to yield the product in 96.4% yield.[1]

Reactivity and Stability

-

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids. The presence of the electron-withdrawing fluorine atoms may influence the rate of hydrolysis compared to its non-fluorinated analog.

-

Reactions at the α-carbon: The carbon atom adjacent to the ester groups may be susceptible to deprotonation under strong basic conditions, allowing for further functionalization.

-

Thermal Stability: While specific data is unavailable, fluorinated compounds often exhibit enhanced thermal stability.

Recommended storage conditions are at 2-8 °C, suggesting that the compound is reasonably stable under refrigeration.[1]

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or interaction of this compound with any signaling pathways. The interest in such compounds for drug development stems from the known effects of fluorine incorporation in bioactive molecules. The gem-difluoro group can act as a bioisostere for a carbonyl group, potentially improving metabolic stability and modulating the electronic properties of a molecule. Further research is required to determine if this compound possesses any specific pharmacological activity.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. Characterization of this compound would require such analyses.

Logical Relationships in Synthesis

The synthesis of this compound is a multi-component reaction. The logical workflow can be visualized as follows:

Caption: Workflow for the synthesis of this compound.

References

Diethyl 2,2-difluoropentanedioate: A Molecular Weight Analysis

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a focused analysis of the molecular weight of Diethyl 2,2-difluoropentanedioate, a fluorinated organic compound. The determination of molecular weight is a critical first step in a wide array of experimental and theoretical applications, from stoichiometric calculations in synthesis to interpretation of mass spectrometry data and pharmacokinetic modeling.

Molecular Composition and Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₉H₁₄F₂O₄.[1][2] The calculation of its molecular weight is detailed in the table below, utilizing the standard atomic weights of Carbon (C), Hydrogen (H), Fluorine (F), and Oxygen (O).

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 14 | 1.008 | 14.112 |

| Fluorine | F | 2 | 18.998 | 37.996 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | 224.203 |

Note: Standard atomic weights are based on IUPAC recommendations. Values for elements with natural isotopic variation are conventional values for materials of terrestrial origin.

The calculated molecular weight of this compound is 224.203 g/mol . This value is consistent with figures found in chemical databases.[1][2]

Methodological Note

The calculation of molecular weight is a theoretical determination based on the compound's molecular formula and the internationally accepted standard atomic weights of the elements. It does not require an experimental protocol. The standard atomic weights themselves are derived from a critical evaluation of the isotopic abundances of elements in natural terrestrial sources. For fluorine, which is a monoisotopic element, the atomic weight is that of its single stable isotope, ¹⁹F.[3] For elements like carbon, hydrogen, and oxygen, which have multiple stable isotopes, the standard atomic weight represents a weighted average of these isotopes.[4][5][6][7]

Logical Framework for Molecular Weight Determination

The process for determining the molecular weight of a chemical compound is a straightforward and logical workflow. This can be visualized as a simple, linear process.

Caption: Workflow for Molecular Weight Calculation.

This document provides the foundational data regarding the molecular weight of this compound. As this is a fundamental, calculated property, discussions of experimental protocols for its determination or associated signaling pathways are not applicable.

References

- 1. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 2. Oxygen - Wikipedia [en.wikipedia.org]

- 3. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 6. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

An In-depth Technical Guide to the Synthesis of Diethyl 2,2-difluoropentanedioate from Ethyl Bromodifluoroacetate

This technical guide provides a comprehensive overview of the synthesis of diethyl 2,2-difluoropentanedioate, a valuable fluorinated building block in pharmaceutical and synthetic chemistry, from ethyl bromodifluoroacetate. The core of this synthesis involves a copper-mediated reaction with ethyl acrylate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and underlying reaction mechanism.

Introduction

This compound, also known as diethyl 2,2-difluoroglutarate, is a difluorinated ester with applications in the synthesis of complex organic molecules.[1] The introduction of a gem-difluoro group can significantly alter the biological and chemical properties of a molecule, making it a point of interest for medicinal chemistry. The synthesis described herein utilizes ethyl bromodifluoroacetate, a versatile reagent for introducing the difluoromethyl group, and ethyl acrylate in a copper-powder-mediated reaction.[2][3][4]

Reaction Scheme and Mechanism

The synthesis proceeds via a Michael-type addition reaction where ethyl bromodifluoroacetate reacts with ethyl acrylate in the presence of copper powder.[2] This reaction is analogous to a Reformatsky reaction, where an organozinc reagent is typically formed from an alpha-halo ester and zinc.[5][6] In this case, copper facilitates the formation of a reactive intermediate from ethyl bromodifluoroacetate, which then undergoes conjugate addition to ethyl acrylate.

Caption: Overall reaction scheme for the synthesis.

The proposed mechanism involves the formation of a copper enolate intermediate from ethyl bromodifluoroacetate. This nucleophilic species then attacks the β-carbon of ethyl acrylate in a Michael addition, followed by protonation to yield the final product.

Experimental Protocol

The following protocol is based on a general procedure for the synthesis of this compound.[2]

3.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| Ethyl bromodifluoroacetate | C4H5BrF2O2 | 202.98 | 2.53 g | 0.0125 |

| Ethyl acrylate | C5H8O2 | 100.12 | 0.50 g | 0.005 |

| Copper Powder | Cu | 63.55 | 700 mg | 0.011 |

| Tetrahydrofuran (THF) | C4H8O | 72.11 | 5.8 mL | - |

| TMEDA | C6H16N2 | 116.21 | 0.29 g | 0.0025 |

| Acetic Acid | C2H4O2 | 60.05 | 0.27 g | 0.0045 |

| 10% Ammonium Chloride | NH4Cl | 53.49 | As needed | - |

| Methyl tert-butyl ether | C5H12O | 88.15 | As needed | - |

| Diatomaceous earth | - | - | As needed | - |

3.2. Equipment

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer with heating mantle

-

Condenser

-

Thermometer

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

3.3. Procedure

-

Reaction Setup : To a reaction vessel, add copper powder (700 mg) and tetrahydrofuran (5.8 mL).

-

Heating : Stir the mixture at 50°C.

-

Addition of Reagents : Sequentially add ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and acetic acid (0.27 g).

-

Reaction Time : Continue stirring at 50°C for 30 minutes.

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Add a 10% aqueous ammonium chloride solution.

-

Filter the mixture through a pad of diatomaceous earth to remove the copper residue.

-

Extract the filtrate with methyl tert-butyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification : The crude product can be further purified by distillation or column chromatography if necessary.

An alternative procedure uses water (0.10 g) instead of acetic acid, yielding similar results.[2]

Caption: Step-by-step experimental workflow.

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental procedure.[2]

| Parameter | Value (with Acetic Acid) | Value (with Water) |

| Reactants | ||

| Ethyl bromodifluoroacetate | 2.53 g | 2.53 g |

| Ethyl acrylate | 0.50 g | 0.50 g |

| Reagents | ||

| Copper Powder | 700 mg | 700 mg |

| THF | 5.8 mL | 5.8 mL |

| TMEDA | 0.29 g | 0.29 g |

| Acetic Acid | 0.27 g | - |

| Water | - | 0.10 g |

| Reaction Conditions | ||

| Temperature | 50°C | 50°C |

| Time | 0.5 hours | 0.5 hours |

| Results | ||

| Product Yield (mass) | 1.09 g | 1.08 g |

| Product Yield (%) | 97.4% | 96.4% |

Safety and Handling

-

Ethyl bromodifluoroacetate : This is a corrosive and flammable liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Ethyl acrylate : This is a flammable liquid and should be handled with care.

-

Tetrahydrofuran (THF) : THF is highly flammable and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The copper-mediated reaction of ethyl bromodifluoroacetate with ethyl acrylate provides an efficient and high-yielding route to this compound.[2] The reaction is relatively fast and proceeds under mild conditions. This technical guide provides a detailed protocol and quantitative data to aid researchers in the successful synthesis of this important fluorinated intermediate.

References

An In-depth Technical Guide on the Formation Mechanism of Diethyl 2,2-difluoropentanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of diethyl 2,2-difluoropentanedioate, a fluorinated organic compound of interest in synthetic chemistry and drug discovery. The primary focus of this document is the copper-mediated reaction between ethyl bromodifluoroacetate and ethyl acrylate, which affords the target molecule in high yield. A detailed, step-by-step reaction mechanism is proposed, supported by a summary of quantitative data and a thorough experimental protocol. Visual diagrams generated using the DOT language are provided to illustrate the reaction pathway and the experimental workflow, facilitating a deeper understanding for researchers and professionals in the field.

Introduction

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This has led to a surge of interest in the synthesis of fluorinated compounds for applications in pharmaceuticals, agrochemicals, and materials science. This compound, also known as diethyl 2,2-difluoroglutarate, is a valuable building block due to the presence of the gem-difluoro group, which can impart unique conformational constraints and metabolic stability to larger molecules. This guide elucidates the core mechanism of its formation, providing a technical resource for chemists engaged in the synthesis and application of fluorinated compounds.

Core Formation Mechanism: Copper-Mediated Michael Addition-Type Reaction

The most direct and efficient synthesis of this compound involves the reaction of ethyl bromodifluoroacetate with ethyl acrylate, mediated by copper powder. This reaction can be classified as a Michael addition-type reaction, where a difluoroenolate equivalent, generated in situ, adds to the α,β-unsaturated ester.

The proposed mechanism involves the following key steps:

-

Oxidative Addition: Copper(0) powder reacts with ethyl bromodifluoroacetate via oxidative addition to form an organocopper intermediate. This intermediate is likely a copper(I) enolate or a related species.

-

Coordination: The organocopper intermediate then coordinates to the electron-deficient double bond of ethyl acrylate, the Michael acceptor.

-

Conjugate Addition: A nucleophilic attack of the difluoromethyl group from the organocopper intermediate onto the β-carbon of the activated ethyl acrylate occurs. This is the key carbon-carbon bond-forming step.

-

Protonolysis/Work-up: The resulting enolate intermediate is then protonated, either by acetic acid or water added to the reaction mixture, or during the aqueous work-up, to yield the final product, this compound.

The role of tetramethylethylenediamine (TMEDA) is likely to act as a ligand for the copper species, stabilizing the organocopper intermediate and enhancing its reactivity.

Reaction Scheme

Spectroscopic Analysis of Diethyl 2,2-difluoropentanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic properties of Diethyl 2,2-difluoropentanedioate (CAS No. 428-97-7). Extensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) for this specific compound have yielded limited results. Therefore, this document provides the available chemical identifiers for this compound and a documented synthesis protocol. To serve as a valuable reference, this guide presents a comprehensive summary of the spectroscopic data for the closely related and structurally similar compound, Diethyl 2,2-difluoromalonate (CAS No. 680-65-9). The experimental protocols for obtaining such data are also detailed, providing a methodological framework for the analysis of similar fluorinated compounds.

This compound: Available Data

| Identifier | Value |

| Chemical Name | This compound |

| Synonym | Diethyl 2,2-difluoroglutarate |

| CAS Number | 428-97-7 |

| Molecular Formula | C₉H₁₄F₂O₄ |

| Molecular Weight | 224.20 g/mol |

Synthesis Protocol

A general procedure for the synthesis of Diethyl 2,2-difluoroglutarate has been reported. This method involves the reaction of ethyl bromodifluoroacetate and ethyl acrylate in the presence of copper powder.

Experimental Protocol:

-

To a reaction vessel, add copper powder (700 mg) and tetrahydrofuran (5.8 mL).

-

Stir the mixture at 50 °C.

-

Sequentially add ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and acetic acid (0.27 g).

-

Allow the reaction to proceed for 30 minutes.

-

Upon completion, add a 10% aqueous ammonium chloride solution to the reaction mixture.

-

Filter the mixture through a diatomaceous earth pad to remove copper residue.

-

Extract the filtrate with methyl tert-butyl ether to yield Diethyl 2,2-difluoroglutarate.

Spectroscopic Data of a Related Compound: Diethyl 2,2-difluoromalonate

As a proxy for understanding the potential spectroscopic features of this compound, the following data for Diethyl 2,2-difluoromalonate (C₇H₁₀F₂O₄, MW: 196.15 g/mol ) is presented.[1]

NMR Spectroscopy

| ¹H NMR | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| 1.34 ppm | Triplet | 7 Hz | -CH₃ | |

| 4.33 ppm | Quartet | 7 Hz | -O-CH₂- |

Note: Data for Diethyl fluoromalonate.

| ¹³C NMR | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| 13.9 ppm | Singlet | - | -CH₃ | |

| 62.6 ppm | Singlet | - | -O-CH₂- | |

| 85.2 ppm | Doublet | 195 Hz | >CF- | |

| 163.9 ppm | Doublet | 24 Hz | -C=O |

Note: Data for Diethyl fluoromalonate.

| ¹⁹F NMR | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| -195.17 ppm | Doublet | 48.5 Hz | >CF- |

Note: Data for Diethyl fluoromalonate referenced against an external standard.[2]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2985 | Medium | C-H stretch (alkyl) |

| ~1770 | Strong | C=O stretch (ester) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

Note: Predicted values based on typical functional group absorptions.

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 196 | Low | [M]⁺ (Molecular Ion) |

| 151 | Medium | [M - OEt]⁺ |

| 123 | High | [M - COOEt]⁺ |

| 96 | High | [M - 2COOEt + H]⁺ |

| 29 | High | [C₂H₅]⁺ |

Note: Fragmentation pattern for Diethyl 2,2-difluoromalonate.[1]

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a fluorinated diester compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

1H NMR analysis of Diethyl 2,2-difluoropentanedioate

An In-depth Technical Guide to the ¹H NMR Analysis of Diethyl 2,2-difluoropentanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Due to the absence of publicly available experimental spectra, this guide presents a predicted ¹H NMR data set based on established chemical shift theory and spin-spin coupling principles. It includes a comprehensive table of predicted chemical shifts, multiplicities, coupling constants, and assignments for each proton environment in the molecule. Furthermore, a standard experimental protocol for the acquisition of ¹H NMR data for similar small organic molecules is provided. Visual aids in the form of Graphviz diagrams are included to illustrate the molecular structure and the predicted spin-spin coupling network, offering a clear visual representation of the proton relationships within the molecule. This guide serves as a valuable resource for researchers working with or synthesizing this compound, aiding in the confirmation of its chemical structure and purity.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The chemical structure and numbering convention are shown in Figure 1. The predicted data, including chemical shift (δ), multiplicity, coupling constants (J), and integration, are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| A | H-5' | 4.25 | Quartet (q) | JH-H = 7.1 | 2H |

| B | H-3 | 2.80 | Triplet of triplets (tt) | JH-H ≈ 7.5, JH-F ≈ 15 | 2H |

| C | H-4 | 2.15 | Triplet of triplets (tt) | JH-H ≈ 7.5, JH-F ≈ 4 | 2H |

| D | H-6' | 1.30 | Triplet (t) | JH-H = 7.1 | 3H |

| E | H-1'' | 4.25 | Quartet (q) | JH-H = 7.1 | 2H |

| F | H-2'' | 1.30 | Triplet (t) | JH-H = 7.1 | 3H |

Note: The two ethyl groups are chemically equivalent and therefore their respective protons (H-5'/H-1'' and H-6'/H-2'') are magnetically equivalent, leading to overlapping signals.

Detailed Signal Analysis

-

Ethyl Ester Protons (Signals A, D, E, F): The methylene protons (H-5' and H-1'') of the two equivalent ethyl ester groups are expected to resonate as a quartet around 4.25 ppm due to coupling with the adjacent methyl protons. The methyl protons (H-6' and H-2'') will appear as a triplet at approximately 1.30 ppm. A typical vicinal coupling constant (JH-H) of around 7.1 Hz is expected for these ethyl groups.[1][2]

-

Methylene Protons at C-3 (Signal B): The protons on the carbon adjacent to the difluorinated carbon (C-3) are expected to be the most downfield of the methylene signals in the pentane chain, predicted to be around 2.80 ppm. This is due to the strong electron-withdrawing effect of the two fluorine atoms. These protons will be split into a triplet by the adjacent methylene protons at C-4 (JH-H ≈ 7.5 Hz). Furthermore, they will be coupled to the two fluorine atoms at C-2, resulting in a triplet of triplets. The three-bond H-F coupling (³JH-F) is estimated to be around 15 Hz.

-

Methylene Protons at C-4 (Signal C): The protons at the C-4 position are predicted to resonate upfield compared to the C-3 protons, at approximately 2.15 ppm. They will appear as a triplet due to coupling with the C-3 protons (JH-H ≈ 7.5 Hz). Additionally, a smaller four-bond H-F coupling (⁴JH-F) of around 4 Hz is anticipated, leading to a triplet of triplets multiplicity.

Experimental Protocol

The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

3.2. NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: Approximately 16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a moderately concentrated sample.

-

Receiver Gain: Optimized automatically by the instrument.

-

3.3. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum manually or automatically to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and the predicted spin-spin coupling relationships.

Caption: Molecular structure of this compound with proton environments labeled.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling network in this compound.

References

In-Depth Technical Guide to the 13C NMR Characterization of Diethyl 2,2-difluoropentanedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of Diethyl 2,2-difluoropentanedioate. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages data from analogous structures and predictive models to offer a comprehensive analytical profile.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts (δ), multiplicities, and key coupling constants (J) for this compound. These values are estimated based on established NMR principles, analysis of structurally similar compounds, and computational prediction tools. The numbering convention used for the carbon atoms is illustrated in Figure 1.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C1 | ~168 | Triplet | 3JCF ≈ 4-6 |

| C2 | ~118 | Triplet | 1JCF ≈ 240-260 |

| C3 | ~35 | Triplet | 2JCF ≈ 20-25 |

| C4 | ~28 | Singlet | - |

| C5 | ~172 | Singlet | - |

| C6 & C8 | ~62 | Singlet | - |

| C7 & C9 | ~14 | Singlet | - |

Experimental Protocols

Obtaining high-quality 13C NMR spectra of fluorinated compounds such as this compound requires specific experimental considerations to account for the large C-F coupling constants and potential spectral overlap.

Sample Preparation:

-

Dissolution: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to improve signal dispersion and resolution.

-

Probe: A broadband or multinuclear probe capable of observing 13C frequencies while decoupling 1H and/or 19F is necessary. A triple-resonance probe (1H, 19F, 13C) is ideal for simultaneous decoupling experiments.

-

Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).

Data Acquisition:

-

Standard 1H-decoupled 13C NMR: This is the most common experiment. The resulting spectrum will show the carbon signals split by fluorine. Due to the large nJCF couplings, the multiplets can be broad and overlap with other signals.

-

1H and 19F Decoupled 13C NMR: To simplify the spectrum and obtain sharp singlets for each carbon, simultaneous broadband decoupling of both 1H and 19F is the preferred method.[1] This requires a spectrometer equipped with the necessary hardware and pulse sequences. This technique is crucial for unambiguous assignment of carbon signals, especially in complex fluorinated molecules.[2]

-

Pulse Sequence: A standard pulse sequence for quantitative 13C NMR with a sufficient relaxation delay (e.g., 5 times the longest T1) should be used to ensure accurate integration of signals.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration.

Structural and Spectral Correlation

The structure of this compound and the expected 13C NMR spectral features are intrinsically linked. The following diagrams illustrate these relationships.

Figure 1: Numbering scheme for the carbon atoms in this compound.

The presence of the two fluorine atoms on C2 significantly influences the chemical shifts and multiplicities of the neighboring carbon atoms due to through-bond scalar coupling (J-coupling).

Figure 2: Diagram illustrating the significant one-bond and two-bond C-F couplings.

The workflow for the characterization of this compound using 13C NMR is outlined below.

Figure 3: Experimental and analytical workflow for 13C NMR characterization.

References

Navigating the Fluorine Landscape: A Technical Guide to the 19F NMR Spectrum of Diethyl 2,2-difluoropentanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability. Consequently, the precise characterization of fluorinated molecules is of paramount importance. Among the arsenal of analytical techniques, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and highly sensitive tool for elucidating the structure and environment of fluorine atoms within a molecule.

Predicted 19F NMR Spectral Data

Based on the chemical structure of Diethyl 2,2-difluoropentanedioate, we can predict the key features of its 19F NMR spectrum. The molecule contains a single, chemically equivalent pair of fluorine atoms.

Structure:

The two fluorine atoms are geminal (attached to the same carbon atom) and are chemically equivalent due to the free rotation around the C-C bonds. Therefore, a single resonance is expected in the 19F NMR spectrum.

Table 1: Predicted 19F NMR Data for this compound

| Parameter | Predicted Value/Multiplicity | Rationale |

| Chemical Shift (δ) | -90 to -120 ppm | The chemical shift for gem-difluoroalkanes is typically in this range. The presence of the adjacent carbonyl group will likely shift the resonance downfield (less negative). |

| Multiplicity | Triplet (t) | The two equivalent fluorine atoms will couple with the two equivalent protons on the adjacent methylene (-CH2-) group, resulting in a triplet according to the n+1 rule (where n=2). |

| Coupling Constant (³JHF) | 10 - 20 Hz | The three-bond coupling between fluorine and hydrogen is typically in this range. |

Experimental Protocol for 19F NMR Spectroscopy

The following is a generalized protocol for acquiring a high-quality 19F NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent: Choose a deuterated solvent that readily dissolves the compound, such as Chloroform-d (CDCl₃) or Acetone-d₆. Ensure the solvent is free from any fluorine-containing impurities.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. A common standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.7 ppm.

2. NMR Spectrometer Setup:

-

Nucleus: Set the spectrometer to observe the 19F nucleus.

-

Probe Tuning: Tune and match the NMR probe to the 19F frequency to ensure optimal sensitivity.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

3. Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 250 ppm, centered around -100 ppm, should be sufficient to capture the resonance of interest.

-

Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate.

-

Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Proton Decoupling: To simplify the spectrum and confirm the multiplicity, a proton-decoupled 19F NMR experiment should also be performed. In this case, the expected triplet would collapse into a singlet.

4. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard or, if none is used, to an external reference.

Logical Relationships and Visualization

The expected multiplicity of the 19F NMR signal is a direct result of the spin-spin coupling between the fluorine nuclei and the adjacent protons. The following diagram illustrates this relationship.

Caption: Coupling pathway between fluorine and adjacent protons.

Conclusion

While experimental 19F NMR data for this compound is not readily found in published literature, a thorough understanding of 19F NMR principles allows for a robust prediction of its spectral features. The expected spectrum consists of a single triplet, providing clear evidence of the gem-difluoro group and its proximity to a methylene group. The provided experimental protocol offers a reliable framework for researchers to acquire high-quality data for this and similar fluorinated compounds. This predictive and methodological approach is invaluable for the structural verification and purity assessment of novel fluorinated molecules in the drug development pipeline.

An In-depth Technical Guide to the Mass Spectrometry of Diethyl 2,2-difluoropentanedioate

This technical guide provides a detailed overview of the mass spectrometry of Diethyl 2,2-difluoropentanedioate, tailored for researchers, scientists, and professionals in drug development. This document outlines predicted fragmentation patterns, a detailed experimental protocol for analysis, and a summary of key mass spectral data.

Molecular Formula: C₉H₁₄F₂O₄[1][2] Molecular Weight: 224.20 g/mol [1][2]

Predicted Electron Ionization Mass Spectrometry Data

The following table summarizes the predicted major ion fragments for this compound under electron ionization (EI) conditions. These predictions are based on common fragmentation pathways for diethyl esters and fluorinated organic compounds.

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Proposed Fragmentation Pathway | Relative Abundance |

| 224 | [M]⁺ | Molecular Ion | Low |

| 179 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group | High |

| 151 | [M - COOCH₂CH₃]⁺ | Loss of a carbethoxy group | Medium |

| 123 | [M - COOCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide | Medium |

| 105 | [CF₂CH₂CH₂COOCH₂CH₃]⁺ | Cleavage of the C-C bond adjacent to the difluorinated carbon | Medium |

| 77 | [CF₂CH₂CH₂]⁺ | Further fragmentation of the chain | Medium |

| 45 | [OCH₂CH₃]⁺ | Ethoxy group fragment | High |

| 29 | [CH₂CH₃]⁺ | Ethyl group fragment | High |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a standard protocol for the analysis of this compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).

1. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Perform serial dilutions to a final concentration of 10-100 µg/mL, depending on instrument sensitivity.

-

If necessary, derivatization is generally not required for this volatile compound.

2. Gas Chromatography (GC) Conditions:

-

GC System: Agilent 8890 GC System or equivalent.

-

Injector: Split/Splitless injector.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Split Ratio: 20:1.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Column: HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

3. Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 20-350.

-

Scan Rate: 2 scans/second.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Transfer Line Temperature: 280°C.

4. Data Analysis:

-

Acquire data using the instrument's data acquisition software.

-

Process the data to identify the peak corresponding to this compound.

-

Analyze the mass spectrum of the peak, identifying the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a library of known spectra (e.g., NIST) if available, or interpret the fragmentation pattern based on known chemical principles.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

References

Infrared (IR) spectroscopy of Diethyl 2,2-difluoropentanedioate

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Diethyl 2,2-difluoropentanedioate

Introduction

This compound (CAS No. 428-97-7) is a fluorinated organic compound with the molecular formula C9H14F2O4.[1] As a derivative of pentanedioic acid (glutaric acid), it features two ethyl ester groups and a geminal difluoride substitution at the alpha position. The presence of these distinct functional groups—ester carbonyls (C=O), carbon-oxygen single bonds (C-O), and carbon-fluorine bonds (C-F)—makes infrared (IR) spectroscopy an invaluable tool for its characterization. This guide provides a detailed overview of the expected vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for the analysis of this compound.

Predicted Infrared Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 2980 - 2850 | C-H Stretch | Alkane (CH₂, CH₃) | Medium to Strong |

| 1750 - 1735 | C=O Stretch | Ester (Carbonyl) | Strong |

| 1300 - 1000 | C-O Stretch | Ester | Strong |

| 1250 - 1000 | C-F Stretch | Gem-difluoroalkane | Strong |

Experimental Protocol: Acquiring the IR Spectrum

The following protocol details the methodology for obtaining a high-quality IR spectrum of this compound, which is a liquid at room temperature. The procedure is based on the Attenuated Total Reflectance (ATR) technique using a Fourier Transform Infrared (FTIR) spectrometer, which is a common and modern method for liquid samples.[2]

Instrumentation and Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker ALPHA with an ATR module).[2]

-

This compound sample.

-

Pasteur pipette or micropipette.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free laboratory wipes.

-

Personal Protective Equipment (gloves, safety glasses).

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Confirm that the ATR crystal surface is clean and free of any residue. If necessary, clean the crystal by wiping it gently with a lint-free tissue dampened with isopropanol and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, initiate a background scan using the instrument's software.

-

This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum to provide a clean baseline.[3]

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

Initiate the sample scan from the software. The instrument will pass an infrared beam through the ATR crystal, where it will interact with the sample.[2]

-

The software will typically co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[5] The resulting spectrum of absorbance or transmittance versus wavenumber will be displayed.

-

-

Data Analysis and Visualization:

-

The acquired spectrum can be processed using the instrument software. This may include baseline correction, smoothing, and peak picking to identify the exact wavenumbers of the absorption maxima.

-

The spectrum should be plotted with absorbance or transmittance on the y-axis and wavenumber (cm⁻¹) on the x-axis.

-

-

Cleaning:

-

After the measurement is complete, thoroughly clean the ATR crystal. Wipe away the liquid sample with a lint-free wipe.

-

Perform a final cleaning with a wipe dampened with isopropanol or acetone to remove any residual sample.[4] Allow the crystal to air dry completely before the next use.

-

Workflow and Data Interpretation

The process of analyzing a sample via IR spectroscopy follows a logical progression from preparation to final interpretation. This workflow ensures that the data is collected and processed systematically, leading to reliable identification of the chemical structure.

References

An In-depth Technical Guide to Alternative Synthesis Routes for Diethyl 2,2-difluoropentanedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of various synthetic strategies for obtaining Diethyl 2,2-difluoropentanedioate, a valuable fluorinated building block in medicinal chemistry and materials science. The introduction of gem-difluoro groups can significantly modulate the physicochemical and biological properties of organic molecules, making efficient access to such compounds highly desirable. This document details several alternative synthesis routes, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate comparison and implementation in a laboratory setting.

Route 1: Copper-Catalyzed Conjugate Addition of a Reformatsky Reagent

This is a highly efficient and direct method for the synthesis of this compound, proceeding via a copper-catalyzed conjugate addition of a Reformatsky-type reagent generated from ethyl bromodifluoroacetate to ethyl acrylate. This route is characterized by its high yield and relatively mild reaction conditions.

Experimental Protocol

To a reaction vessel containing copper powder (700 mg), tetrahydrofuran (5.8 mL) is added, and the suspension is stirred at 50 °C. Sequentially, ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and acetic acid (0.27 g) are added. The reaction is monitored and upon completion (typically after 30 minutes), a 10% aqueous ammonium chloride solution is added. The mixture is then filtered through a pad of diatomaceous earth to remove the copper residue. The filtrate is extracted with methyl tert-butyl ether to yield this compound. An alternative workup using water instead of acetic acid has also been reported to give a high yield.[1]

Quantitative Data

| Reagent/Parameter | Value | Reference |

| Yield (with acetic acid) | 97.4% | [1] |

| Yield (with water) | 96.4% | [1] |

Synthesis Pathway

Route 2: Deoxofluorination of Diethyl 2-oxopentanedioate

This alternative route involves the conversion of the keto group in Diethyl 2-oxopentanedioate (also known as diethyl α-ketoglutarate) to a gem-difluoro group using a deoxofluorinating agent. Reagents such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are effective for this transformation.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-oxopentanedioate (if not commercially available) A common method for the synthesis of β-keto esters is the Claisen condensation. For Diethyl 2-oxopentanedioate, this can be achieved through the reaction of diethyl oxalate and diethyl succinate in the presence of a strong base like sodium ethoxide.

Step 2: Deoxofluorination In a dry reaction flask under an inert atmosphere, Diethyl 2-oxopentanedioate is dissolved in a suitable anhydrous solvent such as dichloromethane. The solution is cooled in an ice bath. Deoxo-Fluor® (typically 1.5-2.0 equivalents) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred until completion, which is monitored by TLC or GC-MS. The reaction is then carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data

| Reagent/Parameter | Value |

| Typical Yield for Deoxofluorination | 60-80% (estimated) |

Synthesis Pathway

Route 3: From Diethyl 2,2-dihydroxypentanedioate

This two-step route starts with the dihydroxy analogue of the target molecule. The first step is the oxidation of the gem-diol to the corresponding diketone, which is then subjected to deoxofluorination.

Experimental Protocol

Step 1: Oxidation of Diethyl 2,2-dihydroxypentanedioate Diethyl 2,2-dihydroxypentanedioate is dissolved in a suitable solvent like dichloromethane. An oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol is used to convert the gem-diol to Diethyl 2-oxopentanedioate. The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up accordingly to remove the oxidant and isolate the keto-ester.

Step 2: Deoxofluorination The protocol for this step is identical to that described in Route 2.

Quantitative Data

| Step | Reagent/Parameter | Typical Yield |

| Oxidation | PCC or Swern Oxidation | 70-90% (estimated) |

| Deoxofluorination | Deoxo-Fluor® | 60-80% (estimated) |

Synthesis Pathway

Route 4: Alkylation of Diethyl 2,2-difluoromalonate

This route involves the synthesis of a key difluorinated precursor, Diethyl 2,2-difluoromalonate, followed by its alkylation with a suitable three-carbon electrophile.

Experimental Protocol

Step 1: Synthesis of Diethyl 2,2-difluoromalonate A common method is the direct fluorination of diethyl malonate. In a suitable solvent such as acetonitrile, diethyl malonate is treated with a base like sodium hydride to form the enolate. The reaction mixture is then cooled, and a source of electrophilic fluorine, such as elemental fluorine diluted with nitrogen, is bubbled through the solution. The reaction is carefully monitored and worked up to isolate Diethyl 2,2-difluoromalonate.

Step 2: Alkylation In a flame-dried flask under an inert atmosphere, a strong base such as sodium hydride or lithium diisopropylamide (LDA) is added to a solution of Diethyl 2,2-difluoromalonate in an anhydrous solvent like THF at a low temperature (e.g., -78 °C) to generate the enolate. Ethyl 3-bromopropanoate is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by distillation or column chromatography.

Quantitative Data

| Step | Reagent/Parameter | Typical Yield |

| Direct Fluorination | F₂/N₂ | 30-50% (for difluorination) |

| Alkylation | Ethyl 3-bromopropanoate | 50-70% (estimated) |

Synthesis Pathway

Summary and Comparison of Routes

| Route | Key Features | Advantages | Disadvantages |

| 1. Copper-Catalyzed Conjugate Addition | One-pot reaction from readily available starting materials. | High yield, mild conditions, direct. | Requires handling of copper powder and a brominated starting material. |

| 2. Deoxofluorination | Utilizes a common transformation in fluorine chemistry. | Applicable to other keto-esters. | Requires a specialized and potentially hazardous fluorinating agent. |

| 3. From Dihydroxy Analogue | Starts from a potentially more stable precursor. | May be suitable if the dihydroxy compound is readily available. | Multi-step process, requires an oxidation step. |

| 4. Alkylation of Difluoromalonate | Modular approach allowing for variation in the alkylating agent. | Potentially adaptable for the synthesis of other difluorinated dicarboxylic esters. | Multi-step, direct difluorination of malonates can be challenging to control. |

This guide provides a detailed overview of several viable synthetic routes to this compound. The choice of the most suitable route will depend on factors such as the availability of starting materials, scalability, and the specific requirements of the research or development project. The copper-catalyzed conjugate addition (Route 1) stands out for its high efficiency and directness. However, the other routes offer valuable alternatives and highlight different strategic approaches in organofluorine chemistry.

References

Reactivity of Diethyl 2,2-difluoropentanedioate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of diethyl 2,2-difluoropentanedioate with a range of common nucleophiles. This compound is a valuable fluorinated building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the gem-difluoro group at the C2 position significantly influences the molecule's electrophilicity and steric hindrance, leading to unique reactivity patterns compared to its non-fluorinated analog. This document details the expected reactions with nitrogen, sulfur, oxygen, and carbon-based nucleophiles, supported by generalized experimental protocols and a summary of expected outcomes. The information presented is intended to guide researchers in designing synthetic routes and understanding the chemical behavior of this important intermediate.

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made fluorinated compounds highly valuable in the life sciences and material science. This compound, also known as diethyl 2,2-difluoroglutarate, is a diester bearing a gem-difluoro functional group adjacent to one of the carbonyls. This structural feature is expected to modulate the reactivity of the ester groups towards nucleophilic attack. Understanding these reactivity patterns is crucial for the effective utilization of this building block in the synthesis of complex target molecules.

This guide will explore the anticipated reactivity of this compound with various classes of nucleophiles, including amines, thiols, alkoxides, and Grignard reagents. Due to the limited specific literature on this exact compound, the information provided is a synthesis of general principles of ester reactivity, the known effects of alpha-fluorine substitution, and data from analogous fluorinated compounds.

General Reactivity Profile

The reactivity of the two ester groups in this compound is not equivalent. The C1 ester is directly attached to the carbon bearing the two fluorine atoms, while the C5 ester is insulated by a three-carbon chain.

Key factors influencing reactivity:

-

Inductive Effect: The two fluorine atoms at the C2 position exert a strong electron-withdrawing inductive effect (-I). This effect is expected to decrease the electron density on the C1 carbonyl carbon, making it more electrophilic and, in principle, more susceptible to nucleophilic attack.

-

Steric Hindrance: The gem-difluoro group also introduces steric bulk around the C1 carbonyl, which may hinder the approach of nucleophiles.

-

Acidity of α-protons: The electron-withdrawing nature of the fluorine atoms increases the acidity of the protons on the C3 carbon. This can lead to side reactions, such as enolate formation and subsequent reactions, in the presence of basic nucleophiles.

-

Leaving Group Ability: The ethoxy group (-OEt) is a moderately good leaving group in nucleophilic acyl substitution reactions.

Based on these factors, a competitive reaction between the two ester groups is expected, with the outcome depending on the nature of the nucleophile and the reaction conditions. For sterically undemanding nucleophiles, the electronic activation of the C1 carbonyl might dominate. For bulkier nucleophiles, attack at the less hindered C5 carbonyl might be favored.

Reactions with Nucleophiles

Nitrogen Nucleophiles (Aminolysis)

The reaction of esters with primary or secondary amines, known as aminolysis, yields amides. The reaction of this compound with amines is expected to produce mono- or di-amides, depending on the stoichiometry of the reactants.

Expected Products:

-

Mono-amidation: Preferential attack at the more electrophilic C1 carbonyl is anticipated, especially with less hindered amines.

-

Di-amidation: With an excess of the amine and forcing conditions (e.g., heating), reaction at both ester groups is likely.

Table 1: Predicted Outcomes of Aminolysis of this compound

| Nucleophile | Stoichiometry | Expected Major Product(s) | Predicted Yield Range |

| Primary Amine (e.g., Benzylamine) | 1 equivalent | N-Benzyl-2,2-difluoro-5-ethoxy-5-oxopentanamide | Moderate to Good |

| > 2 equivalents | N1,N5-Dibenzyl-2,2-difluoropentanediamide | Good to Excellent | |

| Secondary Amine (e.g., Diethylamine) | 1 equivalent | N,N-Diethyl-2,2-difluoro-5-ethoxy-5-oxopentanamide | Moderate |

| > 2 equivalents | N1,N1,N5,N5-Tetraethyl-2,2-difluoropentanediamide | Moderate to Good |

Experimental Protocol (General):

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF).

-

Add the amine (1.1 eq. for mono-amidation, 2.2 eq. for di-amidation).

-

Stir the reaction mixture at room temperature. If the reaction is sluggish, heat to 50-80 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram: Aminolysis Pathway

Caption: Predicted pathways for the aminolysis of this compound.

Sulfur Nucleophiles (Thiolysis)

Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles and are expected to react with this compound to form thioesters. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate.

Expected Products:

Similar to aminolysis, mono- or di-thioester formation is anticipated depending on the reaction conditions.

Table 2: Predicted Outcomes of Thiolysis of this compound

| Nucleophile | Base | Stoichiometry | Expected Major Product(s) | Predicted Yield Range |

| Thiophenol | NaH | 1 equivalent | S-Phenyl 2,2-difluoro-5-ethoxy-5-oxopentanethioate | Good |

| > 2 equivalents | S,S'-Diphenyl 2,2-difluoropentanedithioate | Good to Excellent | ||

| Ethanethiol | NaOEt | 1 equivalent | S-Ethyl 2,2-difluoro-5-ethoxy-5-oxopentanethioate | Moderate to Good |

| > 2 equivalents | S,S'-Diethyl 2,2-difluoropentanedithioate | Good |

Experimental Protocol (General):

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of the thiol (1.0 eq.) in anhydrous THF.

-

Cool the solution to 0 °C and add a base (e.g., NaH, 1.1 eq.) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Experimental Workflow: Thiolysis

Caption: A typical experimental workflow for the thiolysis of this compound.

Oxygen Nucleophiles (Transesterification and Hydrolysis)

In the presence of an alkoxide, this compound can undergo transesterification. This reaction is in equilibrium and can be driven to completion by using a large excess of the new alcohol or by removing the ethanol formed.

Table 3: Predicted Outcomes of Transesterification

| Nucleophile (Solvent) | Catalyst | Expected Product |

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) | Dimethyl 2,2-difluoropentanedioate |

| Benzyl alcohol | Acid or Base | Dibenzyl 2,2-difluoropentanedioate |

The hydrolysis of the ester groups to carboxylic acids can be achieved under acidic or basic conditions. However, studies on analogous fluorinated esters suggest that hydrolysis can be challenging. For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate under both acidic and basic conditions was found to be difficult, with harsh conditions leading to decarboxylation.[1][2][3]

Table 4: Predicted Outcomes of Hydrolysis

| Conditions | Expected Product(s) | Notes |

| Acidic (e.g., aq. HCl, heat) | 2,2-Difluoropentanedioic acid | May require forcing conditions. |

| Basic (e.g., aq. NaOH, heat) | Disodium 2,2-difluoropentanedioate (after workup with acid, gives the diacid) | Potential for side reactions and decarboxylation under harsh conditions. |

Experimental Protocol (General for Acidic Hydrolysis):

-

To a solution of this compound in a suitable solvent (e.g., dioxane), add an aqueous solution of a strong acid (e.g., 6M HCl).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude diacid.

-

Recrystallization may be necessary for purification.

Carbon Nucleophiles (Grignard and Organolithium Reagents)

Grignard and organolithium reagents are strong carbon nucleophiles that typically add twice to esters to form tertiary alcohols. The reaction with this compound is expected to yield di-tertiary alcohols.

Expected Products:

The reaction is expected to proceed via the formation of a ketone intermediate, which is then immediately attacked by a second equivalent of the organometallic reagent.

Table 5: Predicted Outcomes of Reactions with Organometallic Reagents

| Nucleophile | Stoichiometry | Expected Major Product | Predicted Yield Range |

| Phenylmagnesium bromide | > 4 equivalents | 1,1,5,5-Tetraphenyl-2,2-difluoropentane-1,5-diol | Moderate to Good |

| Methyllithium | > 4 equivalents | 2,6-Dimethyl-3,3-difluoroheptane-2,6-diol | Moderate |

Experimental Protocol (General):

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent or add the organolithium solution to anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C or -78 °C.

-

Add a solution of this compound in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction carefully by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, dry the organic phase, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Reaction Pathway: Grignard Reaction

Caption: Stepwise reaction of this compound with a Grignard reagent.

Conclusion

This compound is a versatile substrate for a variety of nucleophilic substitution reactions. The presence of the gem-difluoro group at the C2 position is expected to enhance the electrophilicity of the adjacent carbonyl group, while also introducing steric hindrance. The reactivity is a balance of these electronic and steric factors. This guide provides a predictive framework for the reactions of this compound with common nucleophiles, offering valuable insights for synthetic chemists. While specific experimental data for this exact molecule is scarce, the principles outlined here, based on analogous systems and fundamental organic chemistry, should serve as a reliable starting point for reaction design and optimization. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity.

References

Technical Guide on the Stability and Storage of Diethyl 2,2-difluoropentanedioate

Disclaimer: Limited specific stability and storage data for Diethyl 2,2-difluoropentanedioate is available in the public domain. This guide provides recommendations based on general chemical principles and data for structurally similar compounds. Researchers, scientists, and drug development professionals should conduct their own stability studies to determine specific shelf-life and degradation pathways.

Introduction

This compound is a fluorinated organic compound with potential applications in pharmaceutical and materials science research. Understanding its stability and proper storage conditions is crucial for maintaining its chemical integrity and ensuring the reliability of experimental results. This document provides a comprehensive overview of the known stability profile and recommended storage and handling procedures.

Chemical Properties

| Property | Value |

| CAS Number | 428-97-7[1] |

| Molecular Formula | C9H14F2O4[1] |

| Molecular Weight | 224.2 g/mol [1] |

Stability Profile

-

General Stability: The compound is expected to be stable under normal laboratory conditions.[2][3]

-

Hydrolytic Stability: Fluorinated esters can exhibit resistance to hydrolysis. For instance, a study on diethyl 2-(perfluorophenyl)malonate showed it to be fairly stable in basic and acidic solutions at room temperature.[4] However, vigorous hydrolysis can occur under harsh conditions (e.g., high alkali concentration, elevated temperatures, or strong acid mixtures), leading to decomposition.[4]

-

Thermal Stability: While specific thermal degradation data is unavailable, it is advisable to avoid prolonged exposure to high temperatures to prevent decomposition. Hazardous decomposition products may include carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[2]

-

Light Sensitivity: There is no specific information on the photosensitivity of this compound. As a general precaution, it is recommended to store the compound in a light-resistant container.

Recommended Storage and Handling

Proper storage and handling are essential to prevent degradation and ensure user safety.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[5][6] Some suppliers of similar compounds suggest refrigeration (2-8 °C) for long-term storage. | Minimizes potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage. | Protects against atmospheric moisture and potential oxidation. |

| Container | Keep in a tightly sealed, light-resistant container.[5][6] | Prevents contamination and degradation from light and moisture. |

| Location | Store in a well-ventilated area away from incompatible materials.[5][6] | Ensures safety and prevents accidental reactions. |

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[5] Avoid contact with skin and eyes, and prevent inhalation of vapors.[5]

Experimental Protocols

While specific experimental protocols for this compound are not published, the following general methodologies can be adapted for stability testing.

A general procedure for investigating the hydrolysis of a similar compound, diethyl 2-(perfluorophenyl)malonate, involved the following steps:[7]

-

A known amount of the ester is placed in a reaction vessel.

-

A specific volume of an acidic or basic solution (e.g., 15% aqueous NaOH) is added.

-

The mixture is stirred vigorously at a controlled temperature (e.g., room temperature or reflux).

-

The reaction progress is monitored over time using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

A general approach to studying thermal degradation involves:[8]

-

Placing a small, accurately weighed sample of the compound into a TGA instrument.

-

Heating the sample according to a defined temperature program (e.g., a linear ramp) under a controlled atmosphere (e.g., nitrogen or air).

-

Continuously monitoring the sample's mass as a function of temperature.

-

The resulting data provides information on the onset of decomposition and the temperature range of stability.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.

Caption: A logical workflow for chemical stability assessment.

Conclusion

While specific quantitative data on the stability of this compound is lacking in the public domain, general guidelines based on similar compounds suggest that it is stable under recommended storage conditions. For critical applications, especially in drug development, it is imperative to conduct thorough stability studies to establish a definitive shelf-life and understand its degradation profile under various environmental conditions. The experimental and logical frameworks provided in this guide can serve as a starting point for such investigations.

References

Methodological & Application

Application Notes and Protocols: Diethyl 2,2-difluoropentanedioate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-difluoropentanedioate is a fluorinated organic molecule with potential as a versatile building block in modern organic synthesis. The introduction of a gem-difluoro (-CF₂) group into organic molecules can significantly alter their physicochemical and biological properties. This difluoromethylene unit is often utilized as a bioisostere for a carbonyl group, an ether oxygen, or a methylene group, offering a powerful strategy for modulating lipophilicity, metabolic stability, and binding affinity of bioactive molecules. While specific applications of this compound are not extensively documented in publicly available literature, its structure as a dicarboxylic acid ester with a gem-difluoro group at the α-position suggests significant potential in the synthesis of novel fluorinated compounds, including heterocycles and other complex molecular architectures relevant to pharmaceutical and materials science.

These application notes provide a detailed protocol for the synthesis of this compound and explore its potential applications in organic synthesis based on the reactivity of analogous compounds.

Synthesis of this compound

A general and efficient procedure for the synthesis of this compound (also referred to as diethyl 2,2-difluoroglutarate) involves the copper-catalyzed reaction of ethyl bromodifluoroacetate and ethyl acrylate.[1]

Experimental Protocol

Materials:

-

Copper powder

-

Tetrahydrofuran (THF)

-

Ethyl acrylate

-

Ethyl bromodifluoroacetate

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Acetic acid or Water

-

10% aqueous ammonium chloride solution

-

Methyl tert-butyl ether (MTBE)

-

Diatomaceous earth

Procedure:

-

To a reaction vessel, add copper powder (700 mg) and tetrahydrofuran (5.8 mL).

-

Stir the suspension at 50°C.

-

Sequentially add ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and acetic acid (0.27 g) to the reaction mixture.[1]

-

Maintain the reaction at 50°C for 30 minutes.

-

After 30 minutes, terminate the reaction.

-

To the reaction mixture, add a 10% aqueous ammonium chloride solution.

-

Filter the mixture through a diatomaceous earth pad to remove the copper residue.

-

Extract the filtrate with methyl tert-butyl ether.

-

Combine the organic extracts and concentrate under reduced pressure to afford the product, this compound.

An alternative procedure can be followed using water instead of acetic acid.[1]

Quantitative Data Summary